molecular formula C17H17N7O B5623612 N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5623612
M. Wt: 335.4 g/mol
InChI Key: MYIKDVFDKHNLKF-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of heterocyclic compounds that have drawn significant attention due to their diverse chemical properties and potential applications in various fields of chemistry and biology. Although the specific compound "N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is not directly identified in available literature, insights can be inferred from related research on pyrazolo[3,4-d]pyrimidine derivatives and their analogs.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the cyclocondensation of hydrazines with suitable diketones or their equivalents. Microwave irradiative cyclocondensation has been utilized for efficient synthesis, highlighting a trend towards employing green chemistry principles in synthesizing these compounds (Deohate & Palaspagar, 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by NMR, IR, and mass spectroscopy, alongside X-ray crystallography for precise determination. These techniques affirm the arrangement of functional groups and the overall molecular geometry, crucial for understanding the compound's chemical behavior (Titi et al., 2020).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives engage in various chemical reactions, including nucleophilic substitutions, cyclization, and condensation reactions, influenced by the presence of functional groups. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activity (Ogurtsov & Rakitin, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and stability, are determined using standard analytical methods. These properties are essential for the compound's applicability in different mediums and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic character, are crucial for understanding the compound's interactions with various substrates. Studies on similar compounds provide insights into the reactivity patterns and potential for forming derivatives with varied biological activities (Liu et al., 2021).

properties

IUPAC Name

N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c1-11-20-16(13-9-19-24(2)17(13)21-11)18-10-14-22-15(25-23-14)8-12-6-4-3-5-7-12/h3-7,9H,8,10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIKDVFDKHNLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCC3=NOC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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